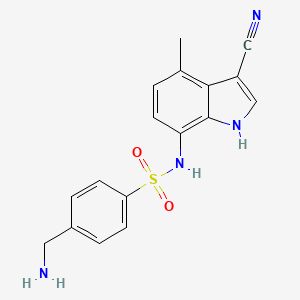
6-bromoisoquinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromoisoquinoline-4-carboxylic acid, also known as 6-BIQ and 6-bromoisoquinoline-4-carboxylic acid, is a member of the isoquinoline family of compounds. It is a versatile compound that is used for a variety of purposes, including medicinal and industrial applications. 6-BIQ is a valuable building block for a wide range of compounds, and its structure is highly versatile, allowing it to be used in a variety of ways. In
科学研究应用
6-bromoisoquinoline-4-carboxylic acid is used in a variety of scientific research applications, including pharmaceuticals, biochemistry, and organic chemistry. In pharmaceuticals, 6-bromoisoquinoline-4-carboxylic acid is used as a starting material for the synthesis of a variety of compounds, such as anti-inflammatory drugs, analgesics, and antibiotics. In biochemistry, 6-bromoisoquinoline-4-carboxylic acid is used as a reagent for the synthesis of a variety of compounds, such as amino acids, peptides, and proteins. In organic chemistry, 6-bromoisoquinoline-4-carboxylic acid is used as a reagent for the synthesis of a variety of compounds, such as polymers, dyes, and pigments.
作用机制
6-bromoisoquinoline-4-carboxylic acid is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are molecules that play a role in inflammation. By inhibiting the activity of COX-2, 6-bromoisoquinoline-4-carboxylic acid is thought to reduce the production of prostaglandins and thus reduce inflammation.
Biochemical and Physiological Effects
In addition to its anti-inflammatory effects, 6-bromoisoquinoline-4-carboxylic acid has been found to have a variety of other biochemical and physiological effects. Studies have shown that 6-bromoisoquinoline-4-carboxylic acid has antioxidant, anti-cancer, and anti-microbial properties. It has also been found to have anti-diabetic, anti-obesity, and anti-hypertensive effects.
实验室实验的优点和局限性
There are a number of advantages and limitations to using 6-bromoisoquinoline-4-carboxylic acid for laboratory experiments. One of the main advantages is that it is relatively inexpensive and easily available. Additionally, it is a versatile compound that can be used for a variety of purposes. However, it is important to note that 6-bromoisoquinoline-4-carboxylic acid is a highly reactive compound and should be handled with care. Additionally, it is important to be aware of the potential toxicity of 6-bromoisoquinoline-4-carboxylic acid when using it in laboratory experiments.
未来方向
The potential future directions for 6-bromoisoquinoline-4-carboxylic acid are numerous. One potential direction is to use 6-bromoisoquinoline-4-carboxylic acid as a starting material for the synthesis of a variety of compounds, such as pharmaceuticals, biochemicals, and organic compounds. Additionally, further research could be conducted to explore the potential anti-inflammatory, antioxidant, anti-cancer, anti-diabetic, anti-obesity, and anti-hypertensive effects of 6-bromoisoquinoline-4-carboxylic acid. Finally, further research could be conducted to explore the potential toxicity of 6-bromoisoquinoline-4-carboxylic acid and to develop methods to reduce its toxicity.
合成方法
6-bromoisoquinoline-4-carboxylic acid can be synthesized in a variety of ways, including the use of a Grignard reaction, aqueous acid-base reaction, and a condensation reaction. The Grignard reaction involves the use of a Grignard reagent, such as bromomethylmagnesium bromide, and a carboxylic acid. The reaction produces a product of 6-bromoisoquinoline-4-carboxylic acid and a byproduct of the Grignard reagent. The aqueous acid-base reaction involves the use of an acid and a base, such as hydrochloric acid and sodium hydroxide, to produce 6-bromoisoquinoline-4-carboxylic acid. The condensation reaction involves the use of a carbonyl compound, such as ethyl acetoacetate, and an amine, such as aniline, to produce 6-bromoisoquinoline-4-carboxylic acid.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromoisoquinoline-4-carboxylic acid involves the bromination of isoquinoline followed by carboxylation of the resulting bromoisoquinoline.", "Starting Materials": [ "Isoquinoline", "Bromine", "Sodium hydroxide", "Carbon dioxide", "Diethyl ether", "Water" ], "Reaction": [ "Isoquinoline is dissolved in diethyl ether and bromine is added dropwise with stirring to yield 6-bromoisoquinoline.", "The resulting 6-bromoisoquinoline is then dissolved in a solution of sodium hydroxide and carbon dioxide is bubbled through the solution to yield 6-bromoisoquinoline-4-carboxylic acid.", "The product is then isolated by filtration, washed with water, and dried." ] } | |
CAS 编号 |
2387341-37-7 |
产品名称 |
6-bromoisoquinoline-4-carboxylic acid |
分子式 |
C10H6BrNO2 |
分子量 |
252.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



